4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
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Overview
Description
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a chemical compound with the molecular weight of 221.14 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.14 . The InChI code is 1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 .Scientific Research Applications
Synthesis of Functionalized Aromatic Compounds 4H-1,2-benzoxazines, possessing a structure related to 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene, were synthesized and used as potent intermediates for producing oxygen-functionalized aromatic compounds. This highlights the role of such compounds in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Nakamura, Uchiyama & Ohwada, 2003).
Catalytic Activity in Cross-Coupling Reactions Phosphaalkenes palladium(II) complexes, involving ligands structurally similar to this compound, were used in Suzuki and Sonogashira cross-coupling reactions. This research is crucial for developing new catalysts and optimizing synthetic pathways in organic chemistry (Deschamps, Goff, Ricard & Floch, 2007).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-2-nitro-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOIUQMLFCNNAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631395 |
Source
|
Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-37-6 |
Source
|
Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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